molecular formula C7H16Cl2N2 B13499813 (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride

(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride

Katalognummer: B13499813
Molekulargewicht: 199.12 g/mol
InChI-Schlüssel: CREVPTBUTYLKDI-DTQHMAPFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride is a chiral, saturated bicyclic amine supplied as a stable dihydrochloride salt to enhance its solubility and handling for research applications. The compound features a rigid, three-dimensional scaffold that is highly valuable in medicinal chemistry and drug discovery . This structure is characterized by its two defined stereocenters, which provide a specific spatial orientation for functional groups, making it an excellent template for constructing conformationally restricted bioactive molecules . The core octahydro-cyclopenta[b]pyrazine scaffold is recognized for its utility in the design of conformationally restricted analogues of biologically active compounds. For instance, research on similar octahydro-cyclopenta[b]pyridine scaffolds has demonstrated their application as rigid, three-dimensional frameworks for developing gamma-aminobutyric acid (GABA) analogues, which are important for neuroscientific research . The dihydrochloride salt form of such amines is commonly used to improve bioavailability and is suitable for various synthetic transformations, including further functionalization as a chiral building block or a key intermediate in multi-step syntheses . Researchers can employ this compound in the synthesis of potential pharmaceutical candidates, particularly in projects requiring a saturated, stereochemically defined diaza-bicycle. Its properties align with the growing interest in three-dimensional structures to explore novel chemical space in screening libraries. This product is intended for research and development purposes only and is not intended for human, veterinary, or diagnostic use.

Eigenschaften

Molekularformel

C7H16Cl2N2

Molekulargewicht

199.12 g/mol

IUPAC-Name

(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-2-6-7(3-1)9-5-4-8-6;;/h6-9H,1-5H2;2*1H/t6-,7+;;

InChI-Schlüssel

CREVPTBUTYLKDI-DTQHMAPFSA-N

Isomerische SMILES

C1C[C@@H]2[C@H](C1)NCCN2.Cl.Cl

Kanonische SMILES

C1CC2C(C1)NCCN2.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Overview

This method exploits enzymatic hydrolysis to achieve high stereoselectivity in the formation of the desired stereoisomer. It involves the initial synthesis of a racemic mixture of dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylates, which are then resolved enzymatically.

Stepwise Process

Step Description Key Reagents & Conditions References
1 Preparation of racemic intermediate Synthesis of racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate Patent WO2010100215A1
2 Optical resolution via enzymatic hydrolysis Use of lipases or esterases to selectively hydrolyze one enantiomer Enzymes such as lipase from Candida antarctica or porcine pancreas Patent WO2010100215A1
3 Isolation of stereochemically pure intermediate Purification through chromatography Patent WO2010100215A1
4 Conversion to heterocyclic core Cyclization and further functionalization Patent WO2010100215A1

Advantages

  • High stereoselectivity (>99% optical purity)
  • Mild reaction conditions
  • Suitable for large-scale synthesis

Limitations

  • Dependence on enzyme specificity
  • Potential for enzyme inhibition or degradation

Stepwise Chemical Synthesis from Heterocyclic Precursors

Overview

This approach involves constructing the bicyclic heterocycle through a series of chemical transformations starting from simpler heterocyclic compounds such as pyridines or piperidines, followed by stereoselective reductions and functional group modifications.

Typical Synthetic Route

Step Description Reagents & Conditions References
1 Preparation of pyridine or piperidine derivatives Alkylation or cyclization reactions Patent US8680276B2
2 Stereoselective reduction or hydrogenation Catalytic hydrogenation over Pd/C or Raney Ni Patent US8680276B2
3 Cyclization to form the bicyclic core Intramolecular cyclization under acidic or basic conditions Patent US8680276B2
4 Introduction of amino and other functional groups Nucleophilic substitution or reductive amination Patent US8680276B2
5 Final stereoselective steps Use of chiral catalysts or reagents to set stereochemistry Patent US8680276B2

Advantages

  • Flexibility in modifying substituents
  • Potential for stereocontrol through chiral catalysts

Limitations

  • Multi-step process with potential low overall yield
  • Requires careful control of reaction conditions to maintain stereochemistry

Summary Data Table of Preparation Methods

Method Key Features Stereoselectivity Scalability References
Enzymatic Resolution Mild, high stereoselectivity, environmentally friendly >99% High Patent WO2010100215A1
Chemical Stepwise Synthesis Versatile, modifiable, suitable for complex derivatives Variable, depends on chiral catalysts Moderate to high Patent US8680276B2

Analyse Chemischer Reaktionen

Acid-Base Reactivity

The dihydrochloride form of the compound exists as a protonated salt, with two HCl molecules neutralizing the basic nitrogen atoms of the pyrazine ring. Key reactions include:

  • Deprotonation : Under alkaline conditions (e.g., NaOH), the protonated amines release HCl, generating a free base. This deprotonated form enhances nucleophilicity, enabling subsequent reactions such as alkylation or acylation .

  • Salt Formation : Reacts with strong acids (e.g., HCl) to regenerate the dihydrochloride salt, stabilizing the compound in polar solvents .

Nucleophilic Substitution and Acylation

The secondary amines in the pyrazine ring act as nucleophiles when deprotonated:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. For example, treatment with CH₃I in the presence of a base yields N-methylated products .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions. This reaction is critical for modifying pharmacological activity .

Example Reaction:

(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine+CH3COClBaseN-acetyl derivative+HCl\text{(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine} + \text{CH}_3\text{COCl} \xrightarrow{\text{Base}} \text{N-acetyl derivative} + \text{HCl}

Cycloaddition and Ring-Opening Reactions

The bicyclic structure participates in cycloaddition reactions under specific conditions:

  • Diels-Alder Reactions : The pyrazine ring can act as a dienophile, reacting with conjugated dienes to form six-membered adducts. This reactivity is inferred from analogous pyrazine derivatives .

  • Acid-Catalyzed Ring-Opening : Prolonged reflux with concentrated HCl may cleave the bicyclic framework, yielding linear amines or iminium intermediates .

Oxidation and Reduction

Redox reactions modify the oxidation state of the pyrazine ring:

  • Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the pyrazine to N-oxides, altering electronic properties.

  • Reduction : Hydrogenation (H₂/Pd-C) saturates the pyrazine ring, converting it to a piperazine derivative. This reaction is pivotal for tuning bioactivity .

Condensation and Complexation

The compound engages in condensation reactions:

  • Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to form imine linkages, useful in coordination chemistry .

  • Metal Complexation : The nitrogen atoms chelate transition metals (e.g., Cu²⁺, Ni²⁺), forming stable complexes studied for catalytic applications.

Comparative Reactivity of Structural Analogs

CompoundKey Functional GroupsNotable ReactionsReference
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazinePyrazine, methyl groupFlavorant synthesis via Maillard reaction
(4aR,7S)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dioneFuran, diketoneAcid-catalyzed cyclization
rac-[(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanolPyridine, hydroxymethylEsterification, oxidation

Stereochemical Influence on Reactivity

The (4aR,7aS) configuration imposes steric constraints:

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers, enabling chiral synthesis of derivatives .

  • Diastereoselective Reactions : Bulky substituents on the cyclopentane ring direct reagent approach, favoring specific stereochemical outcomes .

Wissenschaftliche Forschungsanwendungen

(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial, anti-inflammatory, and antiviral activities.

    Medicine: It is investigated for its potential use in drug development, particularly for its kinase inhibitory properties.

    Industry: It is used in the production of various organic materials and natural products.

Wirkmechanismus

The mechanism of action of (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves the modulation of signaling pathways related to inflammation, microbial growth, or cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Purity Storage
(4aR,7aS)-Octahydro-1H-cyclopenta[b]pyrazine dihydrochloride Not explicitly provided Likely C₇H₁₄Cl₂N₂ ~217.1 (estimated) None (parent structure) N/A Room temperature
(4aR,7aS)-1-Methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride 2173052-56-5 C₇H₁₆Cl₂N₂O₂S 263.18 Methyl group at N1 ≥95% Discontinued
(4aR,7aS)-1-(2-Methoxyethyl)octahydrothieno[3,4-b]pyrazine dihydrochloride 2173052-72-5 C₁₀H₂₀Cl₂N₂O₂S 303.2 2-Methoxyethyl at N1 N/A Contact supplier
(4aR,7aS)-1-(Cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride 2173052-27-0 C₁₀H₂₀Cl₂N₂O₂S 303.2 Cyclopropylmethyl at N1 N/A Standard purity
(4aR,7aS)-1-(2-Chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide 2173052-87-2 C₁₀H₁₃ClN₄O₂S 288.76 2-Chloropyrimidin-4-yl at N1 ≥95% Custom orders

Key Observations :

  • The cyclopropylmethyl group adds steric bulk, which may influence binding specificity . 2-Methoxyethyl: Introduces polarity, improving aqueous solubility compared to alkyl substituents . Pyrimidine Derivatives: Aromatic moieties like 2-chloropyrimidin-4-yl may enhance interactions with biological targets (e.g., enzymes or receptors) via π-π stacking or hydrogen bonding .
  • Molecular Weight : Ranges from 263.18 (methyl derivative) to 303.2 (cyclopropylmethyl and 2-methoxyethyl variants), impacting pharmacokinetic properties such as bioavailability .

Pharmaceutical Relevance

  • Drug Intermediate Utility : The methyl and cyclopropylmethyl derivatives are highlighted for use in medicinal chemistry, possibly as intermediates for kinase inhibitors or antivirals .
  • Safety and Handling : Compounds require standard laboratory precautions, including storage away from heat and ignition sources (e.g., P210 hazard code for cyclopropylmethyl derivative) .

Q & A

Q. What are the recommended synthetic routes for (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride, and how can intermediates be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of bicyclic amines with appropriate reagents under controlled pH and temperature. For example, analogous dihydrochloride compounds are synthesized via nucleophilic substitution or reductive amination in the presence of HCl . Key intermediates (e.g., octahydro-pyrrolopyrazines) require purification using column chromatography with silica gel or recrystallization from methanol/water mixtures to achieve >95% purity . Optimization involves adjusting reaction time (e.g., 25–30 hours for cyclization) and stoichiometric ratios of reagents like chloranil to minimize byproducts .

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : Confirm stereochemistry using X-ray crystallography (for single crystals) or advanced NMR techniques (e.g., NOESY for spatial proton interactions). Comparative analysis with stereoisomers (e.g., (4aS,7aR) vs. (4aR,7aS)) can leverage published data from NIST’s cyclopenta derivatives, where specific coupling constants (e.g., J = 8–12 Hz for axial protons) distinguish configurations . Chiral HPLC with a cellulose-based column is recommended for enantiomeric purity assessment .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized dihydrochloride salts at –20°C in inert atmospheres (argon) to prevent hygroscopic degradation. Aqueous solutions should be buffered at pH 4–6 to avoid hydrolysis of the bicyclic ring . Monitor degradation via LC-MS; common impurities include oxidized piperazine derivatives, which can be quantified using UV-Vis at 254 nm .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Phase 1 : Measure logP (octanol-water partition coefficient) and soil adsorption coefficients (Koc) to predict environmental mobility.
  • Phase 2 : Conduct biotic/abiotic transformation assays under simulated sunlight (UV irradiation) and microbial consortia (e.g., OECD 301F biodegradation test).
  • Phase 3 : Use LC-MS/MS to detect metabolites in model organisms (e.g., Daphnia magna) and assess bioaccumulation potential .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., protein binding, solvent interference). For example:
  • Step 1 : Cross-validate receptor-binding assays (e.g., SPR vs. radioligand) using standardized buffers (e.g., HEPES, pH 7.4) .
  • Step 2 : Apply multivariate statistical analysis (ANOVA with Tukey post-hoc) to identify outliers in dose-response curves .
  • Step 3 : Use molecular docking simulations (AutoDock Vina) to reconcile differences in IC50 values caused by stereochemical interactions .

Q. What experimental designs are optimal for studying stereochemical effects on pharmacokinetics?

  • Methodological Answer : Use a randomized block design with split-plot adjustments :
  • Main Plot : Administer enantiomers (4aR,7aS vs. 4aS,7aR) to rodent models (n=6/group).
  • Subplot : Measure plasma half-life (t1/2) via LC-MS/MS at 0, 1, 3, 6, and 24 hours post-dose.
  • Analysis : Compare AUC(0–24) using non-compartmental modeling (Phoenix WinNonlin) and assess significance via two-way ANOVA .

Data Reporting and Validation

Q. What are the best practices for reporting thermophysical properties of this compound?

  • Methodological Answer : Follow IUPAC guidelines :
  • Melting Point : Report onset and peak values (DSC, heating rate 10°C/min, N2 atmosphere).
  • Solubility : Use shake-flask method in triplicate (water, ethanol, DMSO) at 25°C; validate via nephelometry.
  • Data Transparency : Include raw chromatograms, NMR spectra (with integration), and confidence intervals for replicates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.